molecular formula C14H14N4O B583187 4'-Methoxy PhIP CAS No. 1797911-00-2

4'-Methoxy PhIP

Cat. No.: B583187
CAS No.: 1797911-00-2
M. Wt: 254.293
InChI Key: BGVKLIYCFPEOQN-UHFFFAOYSA-N
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Description

4’-Methoxy PhIP, also known as 4’-Methoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, and have been studied for their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy PhIP typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity 4’-Methoxy PhIP.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy PhIP may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy PhIP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-hydroxy derivatives, amino derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4’-Methoxy PhIP has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines in food samples.

    Biology: The compound is studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential.

    Medicine: Research on 4’-Methoxy PhIP contributes to the understanding of cancer mechanisms and the development of potential therapeutic interventions.

    Industry: It is used in the food industry to study the effects of cooking methods on the formation of carcinogenic compounds.

Mechanism of Action

The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets include DNA and various enzymes involved in the metabolic activation process, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

4’-Methoxy PhIP is similar to other heterocyclic aromatic amines such as:

The uniqueness of 4’-Methoxy PhIP lies in the presence of the methoxy group, which influences its chemical reactivity and biological activity. This structural difference can affect its metabolic activation and the formation of DNA adducts, making it a compound of particular interest in carcinogenic studies .

Properties

CAS No.

1797911-00-2

Molecular Formula

C14H14N4O

Molecular Weight

254.293

IUPAC Name

6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17)

InChI Key

BGVKLIYCFPEOQN-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N

Synonyms

4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol Methyl Ether;  2-Amino-4’-methoxy-1-methyl-6-phenylimidazo[4,5-b]pyridine

Origin of Product

United States

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